![molecular formula C28H30N2O4S B2608240 N-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 392323-38-5](/img/structure/B2608240.png)
N-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a methylphenyl group, and a sulfonyl-substituted piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:
-
Formation of the Benzoyl Intermediate: : The initial step involves the acylation of 2-amino-4-methylphenol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is carried out under reflux conditions to yield the benzoyl intermediate.
-
Sulfonylation: : The benzoyl intermediate is then reacted with 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]chloride. This step requires a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures.
-
Coupling Reaction: : The final step involves coupling the sulfonylated intermediate with 4-aminobenzamide. This step is usually performed in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, solvent recycling and the use of greener reagents can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzoyl moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Medicine
In medicine, the compound is investigated for its therapeutic properties. It may act as an inhibitor or modulator of certain biological pathways, providing a basis for the development of new medications.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and sulfonyl groups play a crucial role in binding to these targets, while the piperidine ring enhances the compound’s stability and solubility. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
- N-(4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
- N-(2-benzoyl-4-methylphenyl)-4-(piperidin-1-yl)sulfonylbenzamide
Uniqueness
N-(2-benzoyl-4-methylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is unique due to the presence of both the benzoyl and sulfonyl groups, which provide distinct chemical properties and reactivity. The combination of these functional groups with the piperidine ring enhances its potential for diverse applications in various fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O4S/c1-19-9-14-26(25(16-19)27(31)22-7-5-4-6-8-22)29-28(32)23-10-12-24(13-11-23)35(33,34)30-17-20(2)15-21(3)18-30/h4-14,16,20-21H,15,17-18H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSGSPQITKYWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

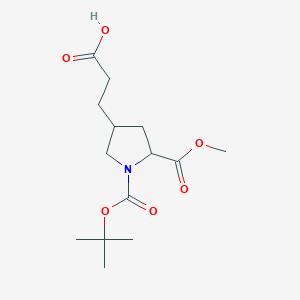
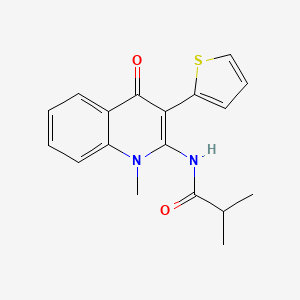
![Methyl 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2608164.png)
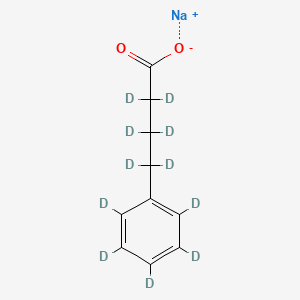
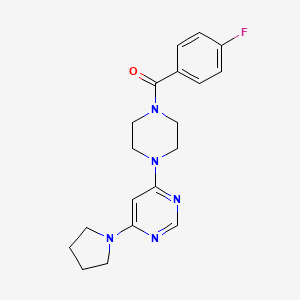
![1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2608170.png)

![2-Chloro-N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]acetamide](/img/structure/B2608173.png)
![3-(4-amino-3-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2608174.png)
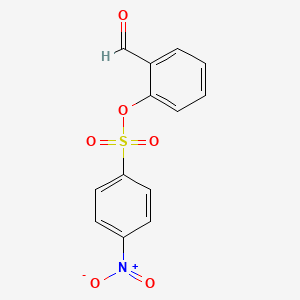
![N-(4-ethylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2608176.png)
![2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2608177.png)

